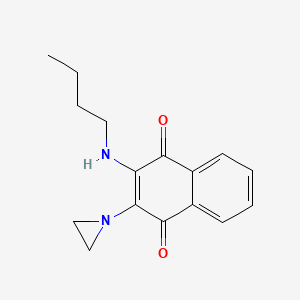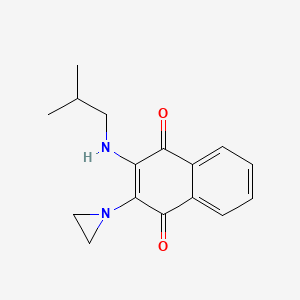![molecular formula C24H33ClN2O6S B4327817 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B4327817.png)
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines adamantane, morpholine, and benzenesulfonamide moieties, which contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:
Formation of Adamantyloxy Intermediate: The adamantane moiety is functionalized to introduce an ethoxy group, forming 1-adamantyloxyethanol.
Chlorination: The benzene ring is chlorinated to introduce the chloro substituent at the 5-position.
Morpholine Derivative Formation: Morpholine is reacted with an appropriate reagent to introduce the 2-oxoethoxy group.
Coupling Reactions: The intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the morpholine and benzenesulfonamide groups may interact with other functional groups in the target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is an analogue of ketamine with a fluorine atom replacing the chlorine group.
Ketamine: A well-known anesthetic with a similar structure but different substituents on the aromatic ring.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of adamantane, morpholine, and benzenesulfonamide moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O6S/c25-20-1-2-21(32-16-23(28)27-4-7-31-8-5-27)22(12-20)34(29,30)26-3-6-33-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-2,12,17-19,26H,3-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJCHRWVMFRGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4327745.png)
![7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327746.png)
![8-CHLORO-7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327762.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327763.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327771.png)
![ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B4327774.png)
![8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327790.png)


![3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327810.png)
![3-BROMO-5-(3-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B4327812.png)
![3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327813.png)
![2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE](/img/structure/B4327822.png)
![3-ethyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327829.png)
